Emideltide

描述

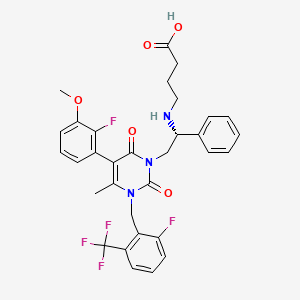

Emideltide, also known as delta sleep-inducing peptide (DSIP), is a nonapeptide originally isolated from rabbit cerebral venous blood . It is a synthetic peptide with the molecular formula C35H48N10O15 . It has been demonstrated to promote sleep in various species including rabbits, mice, rats, cats, and human beings .

Molecular Structure Analysis

This compound has a molecular formula of C35H48N10O15 . Its average mass is 848.814 Da and its monoisotopic mass is 848.330078 Da . The molecule has 6 defined stereocenters .

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 1522.7±65.0 °C at 760 mmHg, and a flash point of 874.7±34.3 °C . It has 25 hydrogen bond acceptors, 15 hydrogen bond donors, and 25 freely rotating bonds . Its polar surface area is 407 Å2 .

科学研究应用

睡眠诱导

Emideltide,顾名思义,以其诱导睡眠的特性而闻名 . 它促进一种特殊的睡眠类型,其特征是脑电图δ波节律增加 . 已证明它可以促进包括兔子、小鼠、大鼠、猫和人类在内的各种物种的睡眠 .

昼夜节律调节

This compound在昼夜节律的调节中起着作用 . 脑和血浆DSIP浓度表现出明显的昼夜变化 . 浓度在早上较低,下午较高 .

体温调节

研究表明,内源性DSIP浓度升高与慢波睡眠和快速眼动睡眠抑制有关,有趣的是,还与体温有关 .

失眠的潜在治疗

由于this compound具有诱导δ波睡眠的能力,因此它被认为是治疗失眠的潜在药物 . 许多研究已经考察了这种用途,取得了不同的成功 .

神经递质水平调节

观察到this compound会影响脑中的电生理活动、神经递质水平、昼夜节律和运动模式、激素水平以及心理表现 .

中风恢复

研究表明,this compound可以帮助大鼠在局灶性中风后恢复运动功能 . 在8天的时间里,鼻内给予DSIP导致运动功能恢复加速 .

蛋白质结构分析

This compound已被用于研究中探测蛋白质的三维结构 . 在交联后,肽可以进行电化学还原,然后通过高效液相色谱-质谱法进行表征 .

镇静特性

This compound是一种合成的九肽镇静剂 . 在体内,它会增加脑电图δ波活动并在自由活动的兔子中诱导正交慢波睡眠。 它还会增加自由活动的 rats的非快速眼动睡眠 (NREM) 和总睡眠时间 .

安全和危害

未来方向

While specific future directions for Emideltide are not detailed in the search results, the field of peptide therapeutics is rapidly advancing . Given this compound’s role in promoting sleep, future research could potentially explore its use in treating sleep disorders or related conditions.

Relevant Papers

There are several papers associated with this compound . One paper discusses the use of a cross-linker for probing protein 3D structures based on electrochemical mass spectrometry . Another paper discusses the effect of delta sleep-inducing peptide on the functional state of hepatocytes in rats during restraint stress .

作用机制

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a synthetic nonapeptide . It has been studied for its various effects, particularly its ability to induce sleep .

Target of Action

It’s known that the compound has a significant impact on sleep patterns .

Mode of Action

It’s known to interact with certain receptors in the brain, leading to changes in electroencephalogram patterns . This interaction is believed to be responsible for its sleep-inducing effects .

Biochemical Pathways

It’s known to influence electrophysiological activity, neurotransmitter levels in the brain, and circadian and locomotor patterns .

Result of Action

This compound has been shown to promote sleep in various species, including rabbits, mice, rats, cats, and humans . It increases non-rapid eye movement (NREM) and total sleep in free-moving rats .

Action Environment

It’s worth noting that the compound’s effects may vary depending on the individual’s physiological state and external factors .

属性

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZROXNBKJAOKB-GFVHOAGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978151 | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62568-57-4, 69431-45-4 | |

| Record name | Emideltide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delta Sleep-Inducing Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1671142.png)

![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1671145.png)